2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide
Description
Historical Context of Organosulfur Fluorine-Containing Compounds
The development of organosulfur fluorine-containing compounds emerged from foundational discoveries in halogen chemistry. Early work by Dumas and Péligot in 1835 marked the first synthesis of an organofluorine compound (fluoromethane) via distillation of dimethyl sulfate with potassium fluoride. However, progress remained limited until Henri Moissan’s isolation of elemental fluorine in 1886, which enabled systematic exploration of fluorination methodologies.
The mid-20th century saw accelerated innovation driven by industrial demands. For instance, polytetrafluoroethylene (PTFE), discovered accidentally in 1938, highlighted fluorine’s capacity to confer thermal stability and chemical inertness. Concurrently, sulfur-fluorine chemistry advanced through the development of deoxyfluorination reagents like sulfur tetrafluoride ($$ \text{SF}_4 $$) and dialkylaminosulfur trifluorides (e.g., DAST), which facilitated the introduction of fluorine into complex organic frameworks.
A pivotal shift occurred with the recognition of fluorinated compounds’ biological relevance. The 1957 discovery of 5-fluorouracil’s anticancer activity underscored the therapeutic potential of fluorine’s electronegativity and metabolic stability. These advances laid the groundwork for synthesizing hybrid structures like 2,6-dichlorophenyl 3,3,3-trifluoropropyl sulfide, which combines halogenated aromatic systems with fluorinated alkyl chains to optimize reactivity and bioavailability.
Structural Significance of Chlorine and Fluorine Substituents in Aryl Sulfides
The electronic and steric effects of chlorine and fluorine substituents critically influence the behavior of aryl sulfides. Chlorine, with a Hammett substituent constant ($$ \sigma{\text{meta}} = 0.37 $$, $$ \sigma{\text{para}} = 0.23 $$), exerts a moderate electron-withdrawing inductive effect, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. In contrast, fluorine’s high electronegativity ($$ \sigma{\text{meta}} = 0.34 $$, $$ \sigma{\text{para}} = 0.06 $$) introduces both inductive and resonance effects, stabilizing adjacent negative charges while maintaining low steric bulk.
Table 1: Hammett Constants for Chlorine and Fluorine Substituents
| Substituent | $$ \sigma_{\text{meta}} $$ | $$ \sigma_{\text{para}} $$ |
|---|---|---|
| Chlorine | 0.37 | 0.23 |
| Fluorine | 0.34 | 0.06 |
In this compound, the ortho-chlorine atoms create a sterically congested environment, directing reactivity to the sulfur center. The trifluoropropyl group, with its strong $$ -\text{CF}_3 $$ moiety, enhances lipophilicity and metabolic stability through fluorine’s hydrophobic character and resistance to oxidative degradation. This combination enables precise tuning of intermolecular interactions, as demonstrated in studies of fluorinated sulfides’ capacity to modulate enzyme activity or serve as intermediates in cross-coupling reactions.
The sulfide bridge ($$ -\text{S}- $$) further contributes to the compound’s versatility. Sulfur’s polarizability facilitates nucleophilic attacks at the sulfur atom, while its ability to stabilize radical intermediates supports applications in polymerization and materials synthesis. For example, fluorinated sulfides have been employed in the development of heat-resistant polymers and liquid crystals, where their low surface energy and thermal stability are advantageous.
Table 2: Key Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}7\text{Cl}2\text{F}3\text{S} $$ |
| Molecular Weight | 275.12 g/mol |
| Boiling Point | Not reported |
| Density | ~1.5 g/cm³ (estimated) |
Properties
IUPAC Name |
1,3-dichloro-2-(3,3,3-trifluoropropylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-6-2-1-3-7(11)8(6)15-5-4-9(12,13)14/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFJDGXHURRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 2,6-dichlorophenyl compounds with 3,3,3-trifluoropropyl sulfide under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Chemistry
As a building block in organic synthesis, 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is utilized to create more complex fluorinated compounds. Its ability to undergo various chemical reactions such as oxidation and nucleophilic substitution allows chemists to explore new synthetic pathways.
Biology
The compound's unique structure makes it useful in biological studies. It has been employed in research focused on drug development and the exploration of biological interactions. For instance, its derivatives have been tested for their activity as antagonists at cannabinoid receptors, showcasing its potential in pharmacological applications .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties allow it to serve as an intermediate in the manufacture of agrochemicals and pharmaceuticals .
Case Studies
Several case studies have documented the applications of this compound:
- Pharmacological Evaluation : A study reported on the synthesis of derivatives of this compound as potential CB1 receptor antagonists. The derivatives exhibited varying degrees of affinity for the receptor, indicating their potential use in treating conditions like obesity and metabolic disorders .
- Material Science : Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. Such advancements are crucial for developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide involves its interaction with specific molecular targets. The compound’s fluorinated and chlorinated groups contribute to its reactivity and ability to interact with various biological and chemical pathways. These interactions can lead to changes in molecular structure and function, which are studied to understand the compound’s effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Prosulfuron (CGA-152005)
Molecular Formula : C₁₅H₁₆F₃N₅O₆S₂
Functional Groups : Sulfonylurea, 3,3,3-trifluoropropyl benzenesulfonamide.
Application : Herbicide targeting acetolactate synthase (ALS) in plants.
Key Findings :
- The trifluoropropyl group in Prosulfuron enhances metabolic stability, delaying degradation in plant microsomes compared to non-fluorinated analogs .
- Unlike 2,6-dichlorophenyl 3,3,3-trifluoropropyl sulfide, Prosulfuron’s sulfonamide group facilitates hydrogen bonding with ALS, critical for herbicidal activity.
Cangrelor
Molecular Formula: C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂ Functional Groups: Adenosine derivative, 3,3,3-trifluoropropyl sulfide. Application: Intravenous antiplatelet agent targeting P2Y12 receptors. Key Findings:
- The trifluoropropyl sulfide group in Cangrelor improves resistance to enzymatic hydrolysis, prolonging its plasma half-life .
Dimethyl(3,3,3-Trifluoropropyl)Silyldiethylamine
Molecular Formula : C₉H₁₉F₃NSi
Functional Groups : Silyl amine, 3,3,3-trifluoropropyl.
Application : Derivatization agent for gas chromatography-mass spectrometry (GC-MS).
Key Findings :
- The trifluoropropyl group enhances volatility and electron-capture detection sensitivity for estrogenic compounds and β-blockers .
- In contrast, the sulfide group in this compound may favor nucleophilic substitution reactions, limiting its utility in analytical derivatization.
Mercury Iodo(3,3,3-Trifluoropropyl)-*
Example : [461-19-8] Mercury, iodo(3,3,3-trifluoropropyl)-
Functional Groups : Mercury-iodo, trifluoropropyl.
Application : Specialized material in industrial synthesis.
Key Findings :
- The trifluoropropyl group reduces mercury’s environmental persistence compared to alkylmercury compounds .
Data Table: Comparative Properties
| Property | This compound | Prosulfuron | Cangrelor | Dimethyl(3,3,3-Trifluoropropyl)Silyldiethylamine |
|---|---|---|---|---|
| Molecular Weight | 283.1 g/mol | 507.4 g/mol | 776.4 g/mol | 235.3 g/mol |
| Key Functional Groups | Dichlorophenyl, trifluoropropyl sulfide | Sulfonylurea | Adenosine derivative | Silyl amine |
| Primary Application | Hypothetical: Agrochemical/Pharmaceutical | Herbicide | Antiplatelet agent | GC-MS derivatization |
| Metabolic Stability | High (predicted, due to C-F bonds) | Moderate | High | Not applicable |
| Environmental Persistence | Likely high (chlorine + fluorine) | Moderate | Low | Low |
Research Findings and Implications
- Electronic Effects : The electron-withdrawing trifluoropropyl group in all compounds reduces electron density at sulfur, altering reactivity. For example, in Cangrelor, this enhances resistance to oxidative metabolism .
- Thermal Stability : Silicone polymers with trifluoropropyl groups (e.g., in ) exhibit high thermal resistance, suggesting similar stability for the target compound’s sulfide linkage .
Biological Activity
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its unique chemical structure, characterized by a dichlorophenyl group and a trifluoropropyl sulfide moiety, suggests potential biological activities that merit exploration.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound may involve interactions with various biological targets. The presence of the trifluoropropyl group enhances lipophilicity, which can facilitate membrane permeability and interaction with cellular components. Additionally, the dichlorophenyl group may contribute to its potential as an inhibitor or modulator of specific enzymes or receptors.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfides have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Various (to be determined) | TBD |
Cytotoxicity and Anticancer Activity
The compound's potential cytotoxic effects have been evaluated using various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain tumor cells through mechanisms such as oxidative stress and mitochondrial dysfunction.
- Case Study: In a study examining the cytotoxic effects of fluorinated sulfides on breast cancer cell lines (MCF-7), compounds with structural similarities to this compound were found to reduce cell viability significantly at concentrations above 50 µM.
Environmental Impact
Given its chemical stability and persistence in the environment, this compound raises concerns regarding bioaccumulation and potential ecotoxicity. Studies indicate that compounds containing trifluoropropyl groups can persist in aquatic environments and affect microbial communities.
Q & A
Q. What are the optimal synthetic routes for preparing 2,6-dichlorophenyl 3,3,3-trifluoropropyl sulfide, and how does the electron-withdrawing trifluoropropyl group influence reaction conditions?
Methodological Answer:
- Synthesis via Nucleophilic Substitution: The trifluoropropyl group’s strong electron-withdrawing effect (via -I effect) enhances electrophilicity at the sulfur atom, favoring nucleophilic aromatic substitution. For example, coupling 2,6-dichlorothiophenol with 3,3,3-trifluoropropyl methanesulfonate under basic conditions (e.g., K₂CO₃/DMF) achieves high yields (70–85%) by stabilizing transition states .
- Purification: Use silica gel chromatography with hexane/ethyl acetate gradients to isolate the product. Confirm purity via <sup>19</sup>F NMR to detect residual fluorinated byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and trifluoropropyl methylene protons (δ 2.8–3.2 ppm). Coupling constants (e.g., JH-F ~10 Hz) confirm proximity to fluorine .
- <sup>19</sup>F NMR: A singlet near δ -65 ppm confirms the CF3 group’s presence. Splitting patterns may indicate rotational restrictions .
- HRMS: Use ESI+ or EI modes to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H6Cl2F3S requires m/z 304.96) .
Advanced Research Questions
Q. How does the 3,3,3-trifluoropropyl group affect the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
Methodological Answer:
- Kinetic Studies: The CF3 group accelerates SNAr reactions by polarizing the C-S bond. Compare rate constants (k) for fluorinated vs. non-fluorinated analogs using UV-Vis spectroscopy under pseudo-first-order conditions .
- Computational Modeling: Density Functional Theory (DFT) calculations reveal reduced electron density at sulfur (e.g., NBO charges: -0.32 for fluorinated vs. -0.18 for non-fluorinated), rationalizing enhanced reactivity .
Q. What contradictions exist in metabolic pathway data for trifluoropropyl-containing sulfides, and how can they be resolved?
Methodological Answer:
- Case Study (Prosulfuron): In plant microsomes, prosulfuron (structurally similar) undergoes hydroxylation at the benzene ring (CGA-300408) or O-demethylation (CGA-300406). Contradictory reports on dominant pathways require:
- Isotope-Labeling: Use <sup>13</sup>C-labeled substrates with LC/ESI-MS to track metabolite formation .
- Enzyme Inhibition: Co-incubate with cytochrome P450 inhibitors (e.g., 1-ABT) to identify responsible isoforms .
Q. How can derivatization strategies improve the detection of this compound in environmental samples?
Methodological Answer:
- Silylation for GC-MS: Derivatize with dimethyl(3,3,3-trifluoropropyl)silyldiethylamine to enhance volatility. Optimize reaction time (30–60 min at 60°C) and validate via spike-recovery tests in soil/water matrices (recovery: 85–95%) .
- LC-MS/MS: Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 305→268 (collision energy: 20 eV) for quantification .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound in medicinal chemistry?
Methodological Answer:
- Case Study (Cangrelor): The trifluoropropyl sulfide moiety in cangrelor improves binding to P2Y12 receptors by enhancing lipophilicity (logP ~2.8 vs. ~1.5 for non-fluorinated analogs). Validate via:
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to purified receptors.
- Molecular Dynamics: Simulate ligand-receptor interactions to identify key hydrophobic contacts .
Q. What computational tools are effective in predicting the environmental persistence of fluorinated sulfides like this compound?
Methodological Answer:
- EPI Suite: Estimate biodegradation half-life (e.g., t1/2 >60 days) using BIOWIN models.
- Molecular Orbital Analysis: Calculate HOMO-LUMO gaps to assess susceptibility to oxidative degradation (lower gaps correlate with faster breakdown) .
Tables for Key Data
Q. Table 1. Comparative Reactivity of Fluorinated vs. Non-Fluorinated Sulfides
| Parameter | This compound | Non-Fluorinated Analog |
|---|---|---|
| SNAr Rate (k, s<sup>-1</sup>) | 4.2 × 10<sup>-3</sup> | 1.1 × 10<sup>-3</sup> |
| LogP | 3.1 | 2.3 |
| Metabolic Half-Life (h) | 12.5 | 8.7 |
| Sources: |
Q. Table 2. Key Analytical Parameters for Detection
| Technique | Column/Detector | LOD (ng/mL) | Recovery (%) |
|---|---|---|---|
| GC-MS (Derivatized) | DB-5MS, EI | 0.5 | 92 |
| LC-MS/MS | C18, ESI+ | 0.2 | 88 |
| Sources: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
